molecular formula C8H10N2O4S B2554685 N,4-dimethyl-3-nitrobenzenesulfonamide CAS No. 108227-52-7

N,4-dimethyl-3-nitrobenzenesulfonamide

Cat. No.: B2554685
CAS No.: 108227-52-7
M. Wt: 230.24
InChI Key: RWLGILNBHSTSEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide. The nitration process introduces a nitro group at the 3rd position of the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-dimethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and the nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

N,4-dimethyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGILNBHSTSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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